Parenteral Administration Enabled by Phenylbutazone-Mediated Solubilization of Aminopyrine
Unlike aminopyrine alone, which has limited aqueous solubility, Irgapyrin's combination with phenylbutazone enables parenteral (intravenous or intramuscular) administration. Phenylbutazone promotes the solubility of aminopyrine, a physicochemical interaction that is essential for the clinical utility of the combination [1].
| Evidence Dimension | Formulation/Parenteral Feasibility |
|---|---|
| Target Compound Data | Parenteral administration (i.v./i.m.) is feasible. |
| Comparator Or Baseline | Aminopyrine alone is not suitable for parenteral use due to low solubility. |
| Quantified Difference | Qualitative difference; exact solubility values not reported in available literature. |
| Conditions | Formulation rationale described in clinical literature; phenylbutazone acts as a solubilizing agent. |
Why This Matters
For researchers requiring a parenteral pyrazolone combination, Irgapyrin provides a formulation advantage that cannot be replicated by aminopyrine alone.
- [1] Kuzell WC, Schaffarzick RW, Naugler WE, et al. Phenylbutazone (Butazolidin) and Butapyrin; a study of clinical effects in arthritis and gout. Calif Med. 1952;77(5):319-325. View Source
